

4-(4-Chlorophenyl)butan-2-one IUPAC name and structure

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-one

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Technical Guide: 4-(4-Chlorophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-(4-Chlorophenyl)butan-2-one**, a ketone of interest in synthetic organic chemistry and as a building block for pharmacologically active molecules. This guide details its chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

Chemical Identity and Structure

The compound **4-(4-Chlorophenyl)butan-2-one** is an aromatic ketone. Its structure consists of a butane backbone with a ketone functional group at the second position and a 4-chlorophenyl substituent at the fourth position.

- IUPAC Name: **4-(4-chlorophenyl)butan-2-one**[\[1\]](#)
- CAS Number: 3506-75-0[\[1\]](#)
- Molecular Formula: C₁₀H₁₁ClO[\[1\]](#)
- SMILES: CC(=O)CCC1=CC=C(C=C1)Cl[\[1\]](#)
- Synonyms: 4-(p-Chlorophenyl)-2-butanone, p-Chlorobenzylacetone[\[1\]](#)

Structure:

Caption: 2D Structure of **4-(4-Chlorophenyl)butan-2-one**.

Data Presentation

Physicochemical Properties

The key physical and chemical properties of **4-(4-Chlorophenyl)butan-2-one** are summarized below.

Property	Value	Reference
Molecular Weight	182.64 g/mol	[1]
Appearance	Colourless to Pale Yellow Oil	
Boiling Point	110-114 °C (at 3 Torr)	
Density	1.111±0.06 g/cm ³ (Predicted)	
XLogP3	2.5	[1]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	3	

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of the compound. Below is a summary of available spectral information.

Technique	Data Availability / Key Features	Source
^{13}C NMR	Spectrum available	PubChem[1]
^1H NMR	Data available for the precursor, (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one: (400 MHz, CDCl_3) δ 7.32 (d, $J=8.6$ Hz, 2H), 7.29 (d, $J=8.7$ Hz, 2H), 5.13 (dd, $J=8.1$, 4.2 Hz, 1H), 3.40 (br s, 1H), 2.88-2.80 (m, 2H), 2.20 (s, 3H).	Royal Society of Chemistry[2]
Mass Spectrometry	GC-MS spectrum available	PubChem[1]
IR Spectroscopy	Vapor Phase IR spectrum available	PubChem[1]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes a general method for synthesizing **4-(4-Chlorophenyl)butan-2-one** via the Friedel-Crafts acylation of chlorobenzene. This method is adapted from established procedures for similar aromatic ketones.[3]

Reaction Principle: The Lewis acid catalyst (AlCl_3) generates a highly electrophilic acylium ion from 4-chlorobutanoyl chloride. This electrophile is then attacked by the chlorobenzene ring, followed by the restoration of aromaticity to yield the target ketone.

Materials and Reagents:

- Chlorobenzene ($\text{C}_6\text{H}_5\text{Cl}$)
- 4-Chlorobutanoyl chloride ($\text{C}_4\text{H}_6\text{Cl}_2\text{O}$)
- Anhydrous Aluminum Chloride (AlCl_3)

- Anhydrous Dichloromethane (DCM, CH_2Cl_2)
- Hydrochloric Acid (HCl), concentrated
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing tower with NaOH solution) to manage the evolving HCl gas. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Charging:** In a fume hood, charge the flask with anhydrous aluminum chloride (1.3 equivalents) and 50 mL of anhydrous dichloromethane.
- **Cooling:** Cool the stirred suspension to 0-5 °C using an ice-water bath.
- **Substrate Addition:** Slowly add chlorobenzene (1.0 equivalent) to the stirred AlCl_3 suspension.
- **Acylating Agent Addition:** Add 4-chlorobutanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or GC-MS.
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl with vigorous stirring.

- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
- **Washing:** Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude oil by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **4-(4-Chlorophenyl)butan-2-one**.

Protocol 2: Application in Diarylpentanoid Synthesis

4-(4-Chlorophenyl)butan-2-one serves as a key precursor in the synthesis of diarylpentanoids, which are analogs of the pharmacologically significant diarylheptanoids like curcumin.^{[4][5]} This protocol details a condensation reaction to form a 1,5-diaryl-1-penten-3-one structure.

Reaction Principle: An in-situ enamination of **4-(4-Chlorophenyl)butan-2-one** with pyrrolidine generates a nucleophilic enamine, which then undergoes a condensation reaction with an aromatic aldehyde to form the diarylpentanoid skeleton.

Materials and Reagents:

- **4-(4-Chlorophenyl)butan-2-one**
- Aromatic aldehyde (e.g., Benzaldehyde, Anisaldehyde)
- Pyrrolidine
- Acetic Acid (AcOH)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
- Ethyl Acetate (EtOAc)

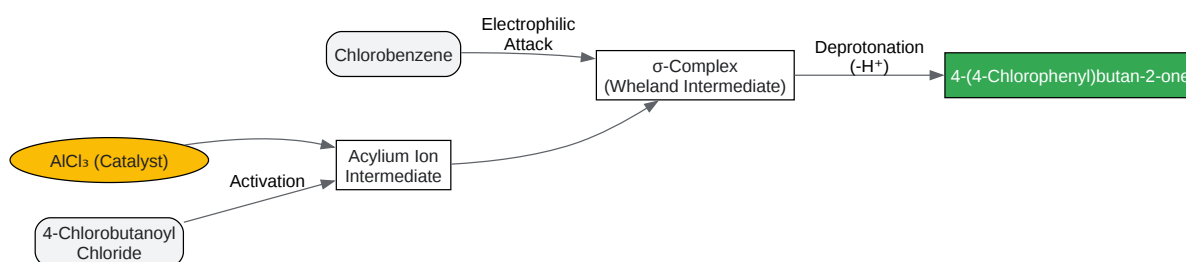
- Hexanes

Procedure:

- **Reaction Setup:** To a solution of **4-(4-Chlorophenyl)butan-2-one** (1.0 equivalent) in anhydrous THF (0.2 M), add the selected aromatic aldehyde (1.1 equivalents).
- **Catalyst Addition:** Add pyrrolidine (1.5 equivalents) followed by acetic acid (1.5 equivalents) to the solution.
- **Reaction:** Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- **Purification:** Dissolve the residue in a minimal amount of ethyl acetate and purify by column chromatography on silica gel. Elute with a suitable solvent system, such as an ethyl acetate/hexanes gradient (e.g., starting from 10:90 and increasing polarity), to isolate the pure (E)-1,5-diaryl-1-penten-3-one product.^[4]

Visualization of Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of **4-(4-Chlorophenyl)butan-2-one**.



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Caption: Friedel-Crafts Acylation workflow for synthesizing **4-(4-Chlorophenyl)butan-2-one**.

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